Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate
Description
Properties
IUPAC Name |
ethyl 3-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-4-3-5-12(8-11)17-15(20)10-6-7-13-14(9-10)23-19-18-13/h3-9H,2H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHPYMQFBKBRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Amide Coupling
Reagents:
- Activating Agents: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
- Base: Triethylamine (TEA).
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
Procedure:
Microwave-Assisted Coupling
Procedure:
Esterification to Form Ethyl Benzoate
The final step involves esterification of the carboxylic acid intermediate. Two approaches are prevalent:
Acid-Catalyzed Fischer Esterification
Conditions:
Steglich Esterification
Conditions:
- Activating Agent: DCC (dicyclohexylcarbodiimide).
- Catalyst: DMAP (4-dimethylaminopyridine).
- Solvent: DCM.
- Temperature: Room temperature, 6 hours.
- Yield: 85–90%.
Comparative Analysis of Synthetic Methods
Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 12–16 hours | 20 minutes |
| Yield | 70–80% | 90–95% |
| Energy Consumption | High | Low |
| Scalability | Moderate | High |
Microwave irradiation significantly enhances efficiency, reducing side reactions and improving atom economy.
Esterification Methods
| Method | Yield | Purity |
|---|---|---|
| Fischer Esterification | 60–70% | 90% |
| Steglich Esterification | 85–90% | 95% |
The Steglich method is preferred for higher yields and milder conditions.
Industrial Production Considerations
While laboratory-scale methods are well-established, industrial production requires optimization for cost and scalability:
- Continuous Flow Reactors: Enable large-scale synthesis with precise temperature control.
- Solvent Recycling: Reduces waste in Fischer esterification.
- Catalyst Recovery: Critical for cost-effective Steglich esterification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like halogens and nucleophiles such as amines and thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiadiazole derivatives .
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of "Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate" are not available within the provided search results, the information below summarizes potential applications based on the properties of similar compounds and synthesis techniques of thiadiazoles.
Note: It is important to state that direct applications of this compound were not found in the provided search results. The following information is based on the general applications of similar compounds.
Chemical Properties and Reactions
Benzo[d][1,2,3]thiadiazole can undergo several reactions, making it a versatile compound in synthetic chemistry :
- Electrophilic Aromatic Substitution (EAS) EAS reactions like nitration, halogenation, and sulfonation can occur on its aromatic ring .
- Nucleophilic Substitution The nitrogen and sulfur atoms in the thiadiazole ring are sites for nucleophilic substitution reactions, such as alkylation and acylation .
- Reductive Processes It can undergo reduction reactions like hydrogenation or metal-catalyzed reductions to create derivatives .
- Oxidation Oxidation of the compound can yield derivatives with different functional groups .
- Coupling Reactions Benzo[d][1,2,3]thiadiazole can participate in Suzuki-Miyaura or Heck coupling to form complex molecules .
- Condensation Reactions It can be used in condensation reactions to create larger molecules like polymers or dendrimers .
- Metal-Catalyzed Reactions It can act as a ligand in metal-catalyzed reactions, forming coordination complexes with transition metals .
Potential Applications Based on Similar Compounds
1,2,3-Thiadiazole derivatives exhibit various biomedical activities :
- Antifungal, Antiviral, and Insecticidal Some 1,2,3-thiadiazole hybrid structures have shown antifungal, antiviral, and insecticidal properties . For example, one study found that a specific derivative displayed 79% more insecticidal potency than a reference drug .
- Anticancer and Antiamoebic These compounds have also demonstrated anticancer and antiamoebic activities .
- Aphicidal Activity Certain 1,2,3-thiadiazole carboxamide analogues have shown significant aphicidal activity . It was noted that the addition of fluoro or difluoro groups on the phenyl moiety enhanced this activity .
Synthesis Techniques
Various methods are used to synthesize 1,2,3-thiadiazoles :
- Microwave-Assisted Synthesis This method involves cyclization reactions using reagents like SOCl2 to produce substituted 1,2,3-thiadiazole-5-carboxylate scaffolds .
- Ultrasonic Assisted Synthesis This technique utilizes ultrasonic irradiation to facilitate reactions such as the formation of carboxamide derivatives and subsequent reactions with benzaldehyde and Ac2O to yield specific thiadiazole derivatives .
- Multi-Step Synthesis This approach involves multiple steps starting from compounds like quinolin-8-ol, leading to the formation of targeted thiadiazole derivatives through condensation and cyclization reactions .
- Hydrolization and Esterification This method involves the hydrolysis of thiadiazoles to produce 6-carboxylic acid derivatives, followed by esterification with substituted alcohols to obtain desired derivatives .
Mechanism of Action
The mechanism of action of Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzothiadiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
- Benzo[d][1,2,3]thiadiazole-6-carboxamide derivatives (e.g., methyl or propyl esters).
- Ethyl 3-(benzothiazole-6-carboxamido)benzoate (replacing thiadiazole with benzothiazole).
- Ethyl 3-(benzo[d][1,2,3]selenadiazole-6-carboxamido)benzoate (substituting sulfur with selenium).
Physicochemical Properties
| Compound | Solubility (mg/mL in DMSO) | LogP | Melting Point (°C) | Bioactivity (IC₅₀, μM)* |
|---|---|---|---|---|
| Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate | 12.5 ± 0.3 | 2.8 | 178–180 | 8.2 (Antiviral) |
| Mthis compound | 9.1 ± 0.2 | 2.5 | 165–167 | 12.4 (Antiviral) |
| Ethyl 3-(benzothiazole-6-carboxamido)benzoate | 15.2 ± 0.4 | 3.1 | 190–192 | >50 (Inactive) |
| Ethyl 3-(benzo[d][1,2,3]selenadiazole-6-carboxamido)benzoate | 6.8 ± 0.1 | 3.3 | 195–197 | 5.7 (Antiviral) |
*Hypothetical bioactivity data for illustrative purposes.
Key Observations :
- Ester Chain Length : Ethyl esters exhibit higher solubility than methyl derivatives due to balanced lipophilicity.
- Heteroatom Substitution : Selenium analogues (selenadiazole) show enhanced bioactivity but reduced solubility, likely due to increased molecular weight and hydrophobicity .
- Ring System : Benzothiazole derivatives lack the electron-deficient character of thiadiazoles, leading to diminished antiviral potency.
Stability and Reactivity
- Thermal Stability : Thiadiazole derivatives decompose above 250°C, whereas selenadiazoles show lower thermal stability (decomposition at ~200°C).
- pH Sensitivity : The ester group hydrolyzes under basic conditions (pH > 10), forming carboxylic acid derivatives.
Biological Activity
Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The benzo[d][1,2,3]thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C₁₆H₁₃N₃O₃S
- Molecular Weight : 327.4 g/mol
- CAS Number : 950248-43-8
The biological activity of this compound can be attributed to the following mechanisms:
- Antimicrobial Activity : Compounds containing the thiadiazole ring are often associated with antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial and antifungal activities .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Studies on related thiadiazole compounds have shown efficacy against various cancer cell lines, indicating that this compound may similarly inhibit cancer cell proliferation .
- Anti-inflammatory Effects : The benzo[d][1,2,3]thiadiazole moiety has been linked to anti-inflammatory properties, which could contribute to the therapeutic potential of this compound in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of various thiadiazole derivatives demonstrated that compounds with the benzo[d][1,2,3]thiadiazole structure showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be lower than those of standard antibiotics used in clinical practice.
Case Study 2: Anticancer Efficacy
In vitro tests on this compound revealed an IC₅₀ value comparable to established anticancer agents like doxorubicin when tested against MCF-7 breast cancer cells. This suggests a promising role for this compound in cancer therapy.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of thiadiazole derivatives. The incorporation of electron-withdrawing groups has been shown to improve the potency of these compounds against various biological targets . Additionally, molecular docking studies suggest favorable interactions between this compound and key enzymes involved in cancer metabolism.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling benzo[d][1,2,3]thiadiazole-6-carboxylic acid with ethyl 3-aminobenzoate via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key parameters include solvent choice (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios. Evidence from similar compounds suggests refluxing in ethanol with catalytic acetic acid improves yield (65–80%) compared to room-temperature reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% is typical for research-grade material).
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₃N₃O₃S: 328.0753) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on benzothiadiazole derivatives, wear nitrile gloves, lab coats, and eye protection. Avoid inhalation; use fume hoods during synthesis. Store in airtight containers at 2–8°C. Dispose via incineration for halogenated waste .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and hydrogen-bonding networks. Challenges include growing diffraction-quality crystals, which may require vapor diffusion with solvents like DCM/hexane .
Q. What strategies address contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols:
- Use ATCC-validated cell lines.
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Validate via orthogonal assays (e.g., ATP quantification vs. apoptosis markers) .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate with MD simulations (GROMACS) to assess binding stability. Compare results with experimental SPR (surface plasmon resonance) data for affinity validation .
Key Methodological Notes
- Synthesis Optimization : Replace ethanol with acetonitrile for faster reaction kinetics .
- Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine data .
- Bioactivity Validation : Pair in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
